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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent

and selective dual mTORC1/2 inhibitor. The data presented herein is intended to assist

researchers in evaluating the specificity of PQR620 and its potential for off-target effects.

Executive Summary
PQR620 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase,

demonstrating significant potency for both mTORC1 and mTORC2 complexes. Extensive

kinase profiling reveals a favorable selectivity profile, with minimal cross-reactivity against a

broad panel of other kinases at concentrations relevant to its biological activity. This guide

presents the quantitative data from these profiling studies, details the experimental

methodologies employed, and provides visual representations of the key signaling pathways

and experimental workflows.

PQR620 Kinase Selectivity Profile
PQR620 has been profiled against a large panel of 456 kinases to determine its selectivity. The

primary targets of PQR620 are mTORC1 and mTORC2. The key quantitative measure of

selectivity is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
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The following table summarizes the inhibitory activity of PQR620 against its primary target,

mTOR, and a key related kinase, PI3Kα.

Kinase Target Inhibition (Ki) Selectivity (over PI3Kα)

mTOR 10.8 nM >389-fold

PI3K p110α 4.2 µM -

Data sourced from Rageot et al., 2018, J. Med. Chem. and Cayman Chemical.[1][2]

Broad Kinase Panel Screening
PQR620 was screened against a panel of 456 kinases at a concentration of 10 µM. The results

demonstrated an outstanding selectivity score (S(10)) of 0.005, indicating that PQR620
inhibited only a very small fraction of the kinases tested at this high concentration.[1] This high

degree of selectivity minimizes the potential for off-target effects, making PQR620 a precise

tool for studying mTOR signaling.

The detailed results from the kinase panel screen are provided in the supplementary

information of the primary publication by Rageot et al. (2018). For a comprehensive list of all

456 kinases and the corresponding inhibition data, researchers are encouraged to consult this

supplementary material.

Experimental Protocols
The following section details the methodologies used in the key experiments cited in this guide.

KINOMEscan™ Kinase Inhibition Assay (DiscoverX
scanMAX)
The cross-reactivity of PQR620 was determined using the DiscoverX KINOMEscan™ platform,

a competitive binding assay.

Principle: This assay quantitatively measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the
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DNA tag. A lower amount of bound kinase in the presence of the test compound indicates

greater inhibition.

Protocol:

Kinase Preparation: DNA-tagged kinases are produced in either E. coli (for T7 phage-tagged

kinases) or HEK-293 cells.

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,

active-site directed ligand to generate an affinity resin.

Binding Reaction: The DNA-tagged kinase, the ligand-immobilized beads, and the test

compound (PQR620) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05%

Tween 20, 6 mM DTT) in a 384-well plate.

Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to

allow for binding equilibrium to be reached.

Washing: The affinity beads are washed with a wash buffer (1x PBS, 0.05% Tween 20) to

remove unbound components.

Elution: The bound kinase is eluted from the beads by incubation with an elution buffer (1x

PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand) for 30 minutes at room

temperature with shaking.

Quantification: The concentration of the eluted kinase is measured by qPCR using primers

specific for the DNA tag.

Data Analysis: The results are typically reported as a percentage of the control, where 100%

indicates no inhibition and 0% indicates complete inhibition. A selectivity score (S-score) can

be calculated to represent the overall selectivity of the compound.

Visualizations
PQR620 Signaling Pathway Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of

inhibition by PQR620.
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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes, blocking downstream

signaling pathways.

Experimental Workflow for Kinase Cross-Reactivity
Screening
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The following diagram outlines the workflow for assessing the cross-reactivity of PQR620 using

the KINOMEscan™ assay.
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Caption: Workflow for determining PQR620 kinase cross-reactivity using a competitive binding

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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